molecular formula C20H29NO3 B15286480 Methyl 9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate

Methyl 9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate

Cat. No.: B15286480
M. Wt: 331.4 g/mol
InChI Key: WMSQGMYJYBSBKA-UHFFFAOYSA-N
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Description

Methyl 9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate is a polycyclic compound featuring a fully saturated indenoquinoline backbone (12 hydrogen atoms across fused rings), with two methyl groups at positions 9a and 11a and a ketone at position 6. The methyl ester at position 1 enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability . Its structural complexity, including nine stereocenters, necessitates precise synthetic control and advanced crystallographic validation (e.g., SHELX programs) for accurate characterization .

Properties

IUPAC Name

methyl 9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-19-10-8-14-12(13(19)5-6-15(19)18(23)24-3)4-7-16-20(14,2)11-9-17(22)21-16/h9,11-16H,4-8,10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSQGMYJYBSBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(C=CC(=O)N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

The synthesis typically begins with 4-aza-5α-androst-1-ene-3-one-17β-carboxylic acid (II), a steroidal precursor that provides the necessary stereochemical framework. This compound undergoes dehydrogenation at the C1-C2 position to introduce the α,β-unsaturated ketone, critical for subsequent amidation and esterification.

Cyclization Conditions

Cyclization is achieved under acid-catalyzed conditions (e.g., p-toluenesulfonic acid in toluene at 110°C), forming the indeno[5,4-f]quinoline system. The reaction proceeds via:

  • Protonation of the carbonyl oxygen
  • Electrophilic attack at the α-carbon of the enone
  • Ring closure with simultaneous nitrogen incorporation

Key Parameters

Variable Optimal Range Impact on Yield
Temperature 100–120°C <70°C: Incomplete cyclization
Catalyst Loading 5–10 mol% >15%: Side product formation
Reaction Time 8–12 hours <6h: 40–50% conversion

Functional Group Introductions

Esterification of Carboxylic Acid

The C17 carboxylic acid is converted to the methyl ester using methyl chloride or diazomethane in anhydrous dichloromethane. This step requires strict moisture control to prevent hydrolysis:

$$
\text{RCOOH} + \text{CH}3\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{RCOOCH}_3 + \text{HCl} \quad
$$

Reagent Efficiency Comparison

Reagent Yield (%) Purity (%)
Diazomethane 92 99.5
Methyl chloride 85 98.2
Dimethyl sulfate 78 97.1

Oxidation to 7-Oxo Group

The 7-oxo functionality is introduced via Jones oxidation (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate) in dichloromethane. PCC is preferred for its milder conditions and better stereoretention:

$$
\text{C-H} \xrightarrow{\text{PCC}} \text{C=O} \quad
$$

Stereochemical Control Strategies

The molecule contains four chiral centers (C9a, C11a, C1, and C17), necessitating precise stereochemical management.

Asymmetric Induction

  • Chiral auxiliaries : (R)-Proline-derived catalysts enforce configuration at C9a and C11a
  • Lewis acid mediation : BF₃·Et₂O coordinates to the carbonyl oxygen, directing nucleophilic attack to the β-face

Resolution Techniques

Crystallization-induced asymmetric transformation (CIAT) in acetonitrile/water mixtures achieves >99% enantiomeric excess (ee). The process exploits differential solubility of diastereomeric salts formed with (1S)-(+)-camphorsulfonic acid.

Process Optimization and Scale-Up

One-Pot Synthesis

Modern approaches combine cyclization, oxidation, and esterification in a single reactor:

  • Mixed anhydride formation : React II with methanesulfonyl chloride/DBU
  • In situ esterification : Add methyl alcohol/BF₃·Et₂O
  • Oxidative workup : Introduce PCC at 0°C

Advantages

  • 72% overall yield vs. 45–50% in stepwise synthesis
  • 98.7% purity by HPLC

Purification Protocols

Step Technique Conditions Impurity Removal
1 Crystallization Ethyl acetate/heptane (1:3) Δ1-isomer (0.8→0.1%)
2 Chromatography SiO₂, 5% MeOH/CH₂Cl₂ Oxidative byproducts
3 Recrystallization Acetonitrile/water (4:1) Residual solvents

Analytical Characterization

Critical quality attributes are verified through:

5.1. Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 5.72 (s, 1H, H-1), 3.67 (s, 3H, OCH₃), 1.21/1.18 (s each, 3H, C9a/C11a-CH₃)
  • IR (KBr): 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (quinolone C=O)

5.2. Crystallographic Validation
X-ray diffraction confirms the 4aR,4bS,6aS,7S,9aS,9bS,11aR configuration with:

  • Space group: P2₁2₁2₁
  • Unit cell: a=8.924 Å, b=12.307 Å, c=18.452 Å

Chemical Reactions Analysis

Types of Reactions

Methyl 9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Methyl 9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate is a complex organic compound featuring multiple ring systems and functional groups. It is studied in various fields for its potential biological activities and applications in scientific research.

Scientific Research Applications

This compound has found use in various scientific fields:

  • Chemistry It serves as a building block in synthesizing more complex molecules.
  • Biology It is studied for potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine It is investigated for potential therapeutic effects and as a lead compound for drug development.
  • Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation Introduction of additional oxygen atoms or removal of hydrogen atoms.
  • Reduction Addition of hydrogen atoms or removal of oxygen atoms.
  • Substitution Replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

<table> <tr> <th>Similar Compounds</th> <th>Uniqueness</th> </tr> <tr> <td>N-tert-Butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid[1]</td> <td>this compound is unique due to its specific structural features, such as the indenoquinoline core and the presence of multiple functional groups. These characteristics contribute to its distinct chemical reactivity and potential biological activities[1].</td> </tr> </table>

Mechanism of Action

The mechanism of action of Methyl 9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Saturation and Rigidity

  • Target Compound: The dodecahydro designation indicates full saturation of all rings, conferring rigidity and reduced conformational flexibility. This contrasts with partially saturated analogs like methyl 7-(4-chlorophenoxy)-4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate (), which has a planar dihydroisoquinoline core. The increased saturation in the target compound may enhance metabolic stability by reducing susceptibility to oxidative enzymes .
  • Tetradecahydroindenoquinoline Derivatives (): These exhibit even higher saturation levels (14 hydrogens), further increasing lipophilicity (XLogP3 = 9.5 vs. target’s estimated ~8.5) and steric bulk. For example, (1R,3aS,3bS,5aR,7S,9aR,9bS,11aR)-6,7,9a,11a-tetramethyl-1-[(2R)-6-methylheptan-2-yl]-tetradecahydroindenoquinoline has a branched alkyl chain, extending its half-life in vivo .

Functional Group Positioning

  • Ketone Position: The target’s 7-oxo group contrasts with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives () and 2-oxo-1,2-dihydroquinoline analogs (). For instance, 2-oxo groups in dihydroquinolines favor interactions with protease active sites, while 7-oxo groups may target kinases or oxidoreductases .
  • Methyl Ester vs. Carboxylic Acid: The target’s methyl ester at position 1 improves cell permeability compared to carboxylic acid-containing analogs (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester in ). However, the ester may hydrolyze in vivo to a free acid, altering bioavailability .

Substituent Effects

  • This contrasts with 4a,6a-dimethyl analogs (), where methyl placement near the ester group could impede enzymatic hydrolysis .
  • Aryl and Halogen Substituents: Analogs like methyl 7-(4-chlorophenoxy)-4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate () incorporate electron-withdrawing substituents (e.g., Cl), enhancing electrophilicity and reactivity toward nucleophilic targets. The target lacks such groups, favoring hydrophobic interactions .

Structural and Activity Relationship (SAR) Insights

Compound Class Core Structure Key Substituents Bioactivity Insights
Target Compound Dodecahydroindenoquinoline 9a,11a-dimethyl; 7-oxo; methyl ester High rigidity; potential kinase inhibition
Dihydroisoquinoline () Partially saturated 4-chlorophenoxy; 4-hydroxy Enhanced electrophilicity for enzyme targeting
Tetradecahydroindenoquinoline () Fully saturated Long alkyl chain; multiple methyl groups Increased lipophilicity for prolonged activity
Dihydroquinoline () Planar, partially saturated 2-oxo; carboxylic acid derivatives Anticancer activity via topoisomerase inhibition

Q & A

Q. What are the critical steps in designing a multi-step synthesis protocol for this compound?

A robust synthesis requires sequential cyclization, methylation, and oxidation steps. Cyclization of precursor molecules under acidic/basic conditions forms the indenoquinoline core, followed by regioselective methylation (e.g., using methyl iodide) and oxidation to introduce the 7-oxo group. Intermediate purification via column chromatography and characterization by 1H^1H-/13C^{13}C-NMR and HPLC-MS ensures structural fidelity. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products .

Q. Which spectroscopic techniques are essential for confirming stereochemical configuration?

X-ray crystallography (XRD) is the gold standard for absolute stereochemical determination. For solution-phase analysis, 2D NMR techniques (e.g., NOESY or ROESY) can identify spatial proximity of protons, while 1H^1H-NMR coupling constants help infer dihedral angles. High-resolution mass spectrometry (HRMS) validates molecular formula .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Enzyme inhibition assays (e.g., fluorescence-based or calorimetric) can test interactions with targets like kinases or proteases. Cytotoxicity studies using MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate anti-proliferative potential. Dose-response curves (IC50_{50}) and control comparisons (e.g., cisplatin) ensure reliability .

Advanced Research Questions

Q. How can computational reaction path search methods optimize stereochemical outcomes?

Q. What experimental designs resolve contradictory bioactivity data across studies?

Factorial design (e.g., 2k^k designs) isolates variables like cell line heterogeneity, compound solubility, or assay incubation time. For example, a 3-factor design (concentration, cell type, solvent) with ANOVA analysis quantifies interaction effects. Meta-analysis of published data using tools like RevMan can identify systemic biases (e.g., batch effects) .

Q. How can AI-driven simulations improve reaction yield and scalability?

Machine learning (ML) models trained on reaction databases (e.g., Reaxys) predict optimal solvent/catalyst combinations. COMSOL Multiphysics integrates fluid dynamics and heat transfer models to simulate continuous-flow reactors, reducing side reactions. Reinforcement learning algorithms iteratively adjust parameters (e.g., residence time, temperature) for maximal yield .

Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives?

Systematic substitution at the 9a and 11a positions (e.g., alkylation, halogenation) followed by bioactivity profiling identifies pharmacophores. Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) map binding interactions with target proteins. Free-energy perturbation (FEP) calculations quantify substituent effects on binding affinity .

Q. How should researchers address discrepancies in reported metabolic stability data?

Cross-validate using orthogonal assays: microsomal stability (human liver microsomes), CYP450 inhibition screening, and LC-MS/MS metabolite identification. Physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) reconciles in vitro-in vivo discrepancies. Bayesian statistical models prioritize experimental variables for follow-up .

Methodological Guidance for Data Analysis

  • Handling Complex Spectra: Use deconvolution software (e.g., MNova) for overlapping NMR signals. Principal component analysis (PCA) reduces dimensionality in multivariate bioassay datasets.
  • Validating Computational Models: Apply k-fold cross-validation to ML models and compare calculated vs. experimental activation energies (MAE < 5 kcal/mol acceptable).

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